N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl-acetamide bridge to a hexahydroquinazolinone ring substituted with a dimethylaminoethyl group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-25(2)9-10-26-17-6-4-3-5-16(17)21(24-22(26)28)31-14-20(27)23-15-7-8-18-19(13-15)30-12-11-29-18/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQWDGQAKDOFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H27N5O3S
- Molecular Weight : 419.5 g/mol
- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanylacetamide
Structural Representation
The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5O3S |
| Molecular Weight | 419.5 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown moderate to significant antibacterial and antifungal activities due to their lipophilicity and structural characteristics .
- Cholinesterase Inhibition : Related compounds have been reported to inhibit cholinesterase enzymes (AChE and BChE), which are crucial in neurotransmission and may have implications for treating neurodegenerative diseases .
- Antiviral Properties : Some derivatives of benzodioxin compounds have demonstrated anti-HIV activity in vitro against various strains .
Study 1: Antimicrobial Activity
A study on a similar benzodioxin compound revealed its effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a correlation between lipophilicity and antimicrobial potency .
Study 2: Cholinesterase Inhibition
Research involving a closely related compound showed an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating potential therapeutic applications in conditions like Alzheimer's disease .
Study 3: Antiviral Activity
In a study assessing the antiviral properties of benzodioxin derivatives against HIV strains, one compound exhibited significant inhibitory effects on viral replication in acutely infected cell cultures .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound shares the 2,3-dihydro-1,4-benzodioxin moiety with several analogs (e.g., ), a subunit known for enhancing metabolic stability and bioavailability . Key structural variations occur in the sulfanyl-acetamide-linked heterocycle:
Key Observations :
- The hexahydroquinazolinone ring in the target compound introduces conformational flexibility compared to rigid planar systems like thienopyrimidines .
- The dimethylaminoethyl group may enhance solubility and blood-brain barrier penetration relative to methoxyphenyl or pyridinyl substituents .
Pharmacological and Physicochemical Properties
Bioactivity Trends
Analytical Challenges
- Structural Confirmation: The hexahydroquinazolinone ring’s dynamic conformation complicates NMR analysis, necessitating advanced techniques like NOESY or X-ray crystallography (as implemented in SHELX ).
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
